molecular formula C8H9FN2O B2948577 2-Amino-2-(2-fluorophenyl)acetamide CAS No. 1218171-00-6

2-Amino-2-(2-fluorophenyl)acetamide

Cat. No. B2948577
M. Wt: 168.171
InChI Key: DVVPRHYWEYAICY-UHFFFAOYSA-N
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Description

“2-Amino-2-(2-fluorophenyl)acetamide” is a chemical compound with the molecular formula C8H9FN2O . It is a derivative of fluorene and has a molecular weight of 168.17 .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(2-fluorophenyl)acetamide” can be represented by the InChI code: 1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) . This indicates that the compound contains a fluorophenyl group attached to an acetamide group with an amino substitution .


Physical And Chemical Properties Analysis

“2-Amino-2-(2-fluorophenyl)acetamide” is a powder at room temperature . It has a molecular weight of 168.17 . The compound’s InChI code is 1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) .

Scientific Research Applications

Metabolic Studies

Studies have shown that compounds related to 2-Amino-2-(2-fluorophenyl)acetamide are involved in metabolic processes. For instance, Baldwin and Hutson (1980) investigated the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, revealing the formation of metabolites like 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide (Baldwin & Hutson, 1980).

Synthesis and Chemical Analysis

Research by Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, emphasizing the importance of this compound in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Antipsychotic Potential

In a study on novel potential antipsychotic agents, Wise et al. (1987) synthesized and evaluated a series of compounds including 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrating its unique antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).

Local Anesthetic Activities

Badiger et al. (2012) explored the local anesthetic activities of various 2-aminothiazole and 2-aminothiadiazole derivatives, including N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides, highlighting the potential of these compounds in medical applications (Badiger et al., 2012).

Pharmacological Properties

King et al. (2011) studied the anticonvulsant activities of primary amino acid derivatives, including N'-benzyl 2-amino acetamides, which are closely related to the structure of 2-Amino-2-(2-fluorophenyl)acetamide, providing insights into their potential use in treating convulsions (King et al., 2011).

Safety And Hazards

While specific safety and hazard information for “2-Amino-2-(2-fluorophenyl)acetamide” is not available, similar compounds have been associated with certain hazards. For instance, 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The 2-aminothiazole scaffold, which is a part of “2-Amino-2-(2-fluorophenyl)acetamide”, is a promising structure in drug development due to its various biological activities . Future research could focus on the synthesis of novel 2-aminothiazole-based medical synthetic pathways .

properties

IUPAC Name

2-amino-2-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVPRHYWEYAICY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2-fluorophenyl)acetamide

Citations

For This Compound
1
Citations
P Wilmink, C Rougeot, K Wurst… - … Process Research & …, 2015 - ACS Publications
By search of a library of closely related structures, two conglomerate imines of the amide of 2-fluorophenylglycine have been discovered and unambiguously characterized. One …
Number of citations: 33 pubs.acs.org

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